![molecular formula C21H22ClNO2 B12594443 Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate CAS No. 872674-58-3](/img/structure/B12594443.png)
Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Substitution Reactions: The 5-chloro and 2-methyl substituents are introduced through electrophilic substitution reactions on the indole core.
Butyl Chain Attachment: The butyl chain is attached to the indole core via a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency .
化学反应分析
Types of Reactions
Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
科学研究应用
Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate has several scientific research applications:
作用机制
The mechanism of action of Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate is unique due to its specific substitution pattern and the presence of both indole and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
CAS 编号 |
872674-58-3 |
|---|---|
分子式 |
C21H22ClNO2 |
分子量 |
355.9 g/mol |
IUPAC 名称 |
methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate |
InChI |
InChI=1S/C21H22ClNO2/c1-14-18(19-13-17(22)11-12-20(19)23-14)6-4-3-5-15-7-9-16(10-8-15)21(24)25-2/h7-13,23H,3-6H2,1-2H3 |
InChI 键 |
GTWGCVOYGCXLST-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCCCC3=CC=C(C=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


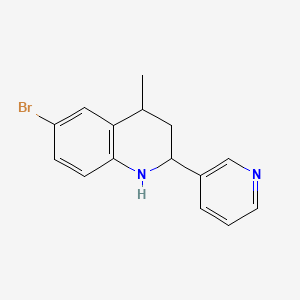
![[(2R)-Piperidin-2-yl]methyl butanoate](/img/structure/B12594365.png)

![5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12594381.png)
![(4S)-7-[3-(4-Fluoropiperidin-1-yl)propoxy]-2-methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12594383.png)
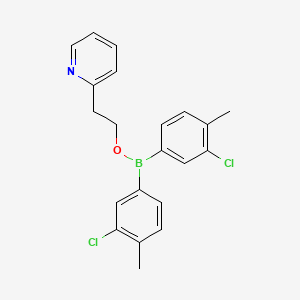
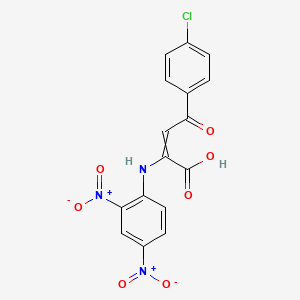
![1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B12594400.png)
![N-cyclopropyl-2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12594404.png)


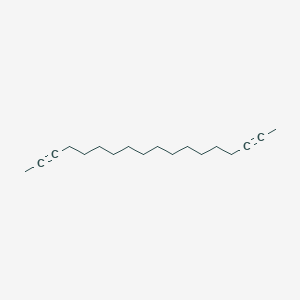
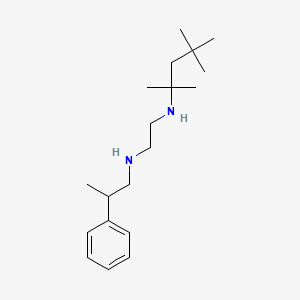
![6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12594435.png)
